

Spectroscopic data of 2-Chloro-6-ethoxy-3-phenylquinoline

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Compound of Interest

Compound Name: 2-Chloro-6-ethoxy-3-phenylquinoline

CAS No.: 1031928-18-3

Cat. No.: B1486429

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An In-Depth Technical Guide to the Spectroscopic Data of **2-Chloro-6-ethoxy-3-phenylquinoline**

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Introduction

2-Chloro-6-ethoxy-3-phenylquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known for a wide range of biological activities, making their synthesis and characterization a crucial aspect of drug discovery and development. Accurate structural elucidation and purity assessment are paramount, and for this, a multi-faceted spectroscopic approach is indispensable. This guide provides a comprehensive analysis of the core spectroscopic data for **2-Chloro-6-ethoxy-3-phenylquinoline**, offering insights into its ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) profiles. The causality behind spectral features is explained to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this molecule.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key identifiers and properties for **2-Chloro-6-ethoxy-3-**

phenylquinoline are summarized below.

Property	Value	Source
CAS Number	1031928-18-3	
Molecular Formula	C ₁₇ H ₁₄ ClNO	[1]
Molecular Weight	283.75 g/mol	
Monoisotopic Mass	283.0764 Da	[1]
SMILES String	CCOc1ccc2nc(Cl)c(cc2c1)- c3ccccc3	

Structural Elucidation via Spectroscopic Analysis

The following sections detail the expected spectroscopic signatures of **2-Chloro-6-ethoxy-3-phenylquinoline**. While direct experimental spectra for this specific compound are not widely published, the following data are predicted based on established principles and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. The electron-donating ethoxy group and the anisotropic effects of the phenyl and quinoline ring systems significantly influence the chemical shifts.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H-5	8.0 - 8.2	d	J \approx 9.0 Hz	Deshielded proton on the quinoline ring, ortho to the nitrogen.
H-7	7.3 - 7.5	dd	J \approx 9.0, 2.5 Hz	Coupled to both H-5 and H-8.
H-8	7.1 - 7.3	d	J \approx 2.5 Hz	Meta-coupled to H-7, influenced by the adjacent ethoxy group.
H-4	7.9 - 8.1	s	-	Singlet due to the absence of adjacent protons.
Phenyl H (ortho)	7.6 - 7.8	m	-	Influenced by proximity to the quinoline ring and C-Cl bond.
Phenyl H (meta, para)	7.4 - 7.6	m	-	Overlapping multiplets for the remaining phenyl protons.
-OCH ₂ CH ₃	4.1 - 4.3	q	J \approx 7.0 Hz	Methylene protons of the ethoxy group, split by the methyl protons.

| -OCH₂CH₃ | 1.4 - 1.6 | t | J ≈ 7.0 Hz | Methyl protons of the ethoxy group, split by the methylene protons. |

Caption: Molecular structure of **2-Chloro-6-ethoxy-3-phenylquinoline**.

Carbon NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	158 - 162	Carbon bearing the chlorine atom, significantly deshielded.
C-3	135 - 138	Quaternary carbon attached to the phenyl group.
C-4	128 - 132	Aromatic CH.
C-4a	146 - 149	Quaternary carbon at the ring junction.
C-5	130 - 133	Aromatic CH.
C-6	155 - 158	Carbon attached to the electron-donating ethoxy group.
C-7	122 - 125	Aromatic CH.
C-8	105 - 108	Aromatic CH, shielded by the ethoxy group.
C-8a	125 - 128	Quaternary carbon at the ring junction, adjacent to nitrogen.
Phenyl C (ipso)	138 - 141	Quaternary carbon of the phenyl ring attached to the quinoline.
Phenyl C (ortho, meta, para)	127 - 130	Overlapping signals for the remaining phenyl carbons.
-OCH ₂ CH ₃	63 - 66	Methylene carbon of the ethoxy group.

| -OCH₂CH₃ | 14 - 16 | Methyl carbon of the ethoxy group. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers further structural confirmation. For **2-Chloro-6-ethoxy-3-phenylquinoline**, the presence of a chlorine atom is a key diagnostic feature due to its isotopic distribution ($^{35}\text{Cl}:$ $^{37}\text{Cl} \approx 3:1$).

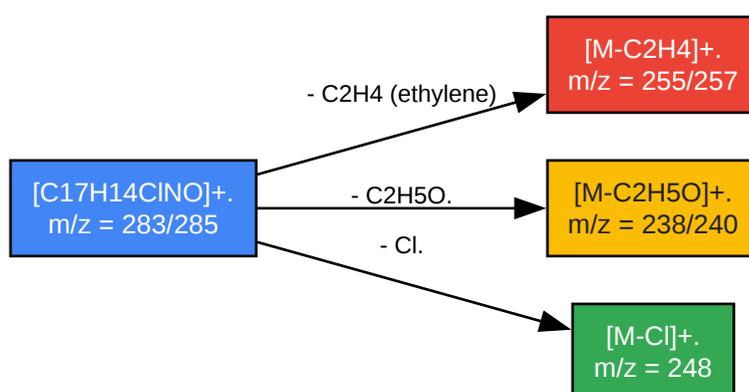
Predicted Mass Spectrometry Data

Ion/Adduct	Predicted m/z
[M]⁺	283.07585
[M+H] ⁺	284.08368
[M+Na] ⁺	306.06562

| [M+K]⁺ | 322.03956 |

Data predicted using advanced algorithms.^[1]

A prominent M+2 peak at approximately one-third the intensity of the molecular ion peak is expected, confirming the presence of a single chlorine atom.



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Caption: Plausible mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid method for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H stretch	Aromatic (Quinoline, Phenyl)
2980 - 2850	C-H stretch	Aliphatic (Ethoxy)
1620 - 1580	C=C / C=N stretch	Aromatic Rings
1250 - 1200	C-O stretch	Aryl Ether

| 850 - 750 | C-Cl stretch | Aryl Halide |

The spectrum is expected to be complex in the fingerprint region (below 1500 cm⁻¹) due to the various bending vibrations of the substituted aromatic system.

Generalized Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental procedures are essential.

NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of purified **2-Chloro-6-ethoxy-3-phenylquinoline** in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a 5 mm NMR tube.^[2]
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard 30° pulse width, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for adequate signal-to-noise.^[2]

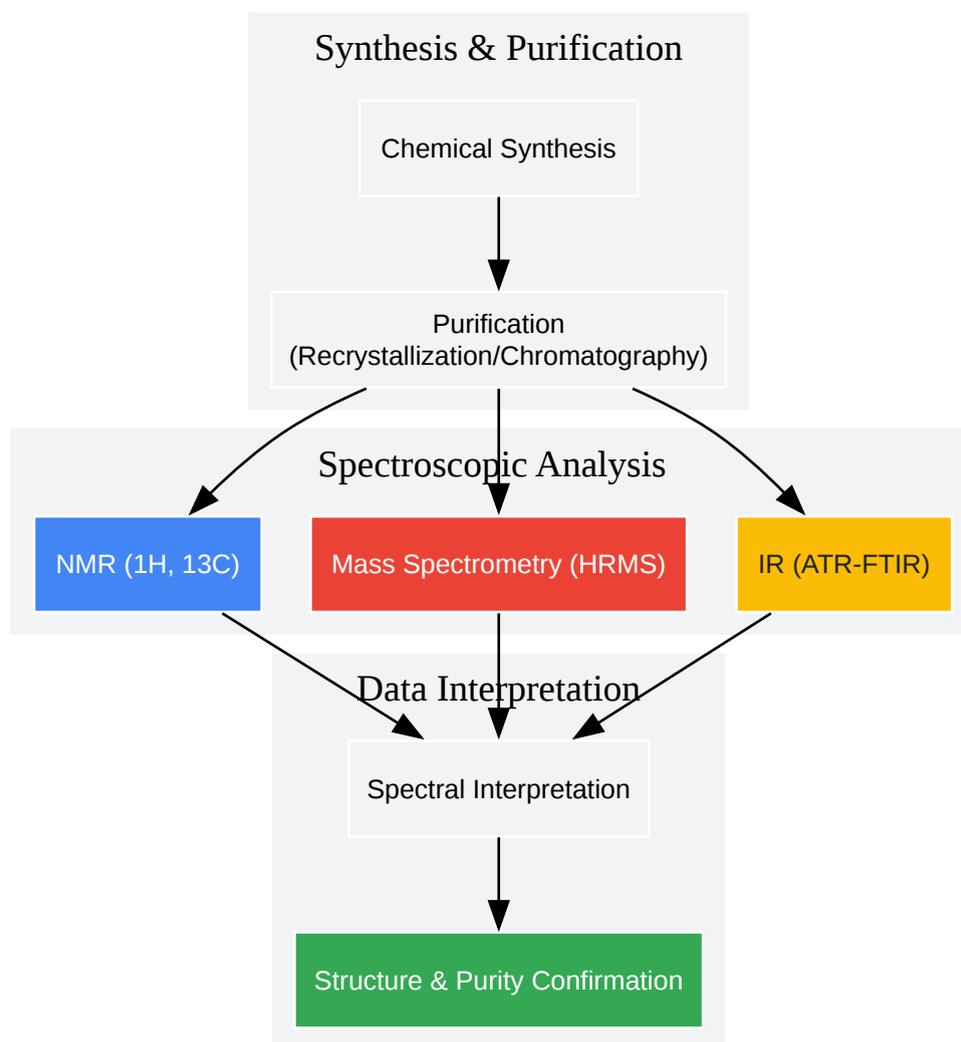
- ¹³C NMR Acquisition: On the same instrument, acquire the ¹³C spectrum. A relaxation delay of 2-5 seconds and a higher number of scans (e.g., 1024-4096) are typically required to obtain a good signal-to-noise ratio.[2]

Mass Spectrometry (High-Resolution)

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode. Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

IR Spectroscopy (ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal for correction.[2]



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Caption: General workflow for synthesis and spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a powerful and self-validating system for the structural confirmation of **2-Chloro-6-ethoxy-3-phenylquinoline**. The combination of ^1H and ^{13}C NMR maps the complete carbon-hydrogen framework, while high-resolution mass spectrometry confirms the elemental composition and molecular weight, with the characteristic isotopic pattern of chlorine serving as a crucial validation point. Infrared spectroscopy corroborates the presence of key functional groups. Together, these techniques

provide an unambiguous fingerprint of the molecule, essential for quality control, reaction monitoring, and further investigation in drug development and chemical research.

References

- PubChem. (n.d.). **2-chloro-6-ethoxy-3-phenylquinoline**. Retrieved from [[Link](#)]

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